2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid (CAS 1849186-74-8, MW 155.19) is a conformationally constrained, bicyclic mono-carboxylate amino acid. Unlike dicarboxylate mGluR2/3 agonists LY354740/LY379268, this compound bears a single acetic acid side-chain, preventing engagement of the conserved arginine residues in the orthosteric pocket. It serves as a structurally matched inactive control, eliminating scaffold-based artifacts in mGluR2/3 pharmacology experiments. As a fragment (MW ≤160, HBD ≤3), it is ideally suited for SPR/NMR primary screens. The single carboxylate also streamlines ester prodrug synthesis compared to dicarboxylate analogs.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13303766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2)(CC(=O)O)N
InChIInChI=1S/C8H13NO2/c9-8(4-7(10)11)2-1-5-3-6(5)8/h5-6H,1-4,9H2,(H,10,11)
InChIKeyWEODFZZSVXOPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid – A Constrained Bicyclic Amino Acid Scaffold for mGluR-Targeted Probe Design


2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid (CAS 1849186-74-8, molecular formula C₈H₁₃NO₂, molecular weight 155.19 g/mol) is a conformationally constrained, bicyclic amino acid that serves as a mono-carboxylate analogue within the broader class of 2-aminobicyclo[3.1.0]hexane derivatives . This scaffold is structurally related to the well-characterized group II metabotropic glutamate receptor (mGluR2/3) orthosteric agonists LY354740 (eglumegad) and LY379268, but critically differs by possessing a single acetic acid side-chain at the C2 position rather than the C2,C6-dicarboxylic acid motif that defines the prototypical mGluR2/3 pharmacophore [1]. The bicyclo[3.1.0]hexane core enforces a rigid geometry that restricts the torsional angles of the appended amino acid functionality, making this compound a valuable tool for dissecting the structural determinants of mGluR subtype recognition [2].

Why 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic Acid Cannot Be Replaced by Dicarboxylic Acid mGluR Agonists in Target-Engagement Studies


Within the 2-aminobicyclo[3.1.0]hexane chemotype, the presence, absence, and spatial positioning of acidic functional groups fundamentally govern receptor subtype selectivity. LY354740 and LY379268 are dual mGluR2/3 agonists with nanomolar potency at both subtypes because their C2,C6-dicarboxylate arrangement mimics the extended conformation of glutamate [1]. In contrast, 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetic acid presents only a single carboxylic acid moiety. This mono-acid topology cannot simultaneously engage the two key arginine residues (Arg-57 and Arg-64 in mGluR2) that form the conserved anion-binding locus in group II mGluR orthosteric sites [2]. Consequently, procurement of the dicarboxylate agonists as surrogates for the mono-carboxylate compound in experiments designed to decouple the contributions of the distal carboxylate to binding energy and selectivity would confound interpretation of structure-activity relationships. The mono-acid scaffold is an essential probe for dissecting the energetic contribution of the distal carboxylate interaction.

Quantitative Differentiation of 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic Acid from Prototypical Group II mGluR Agonists


Molecular Weight and Pharmacophore Size Reduction Relative to LY354740

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid (MW 155.19 g/mol) possesses a molecular weight 30 Da lower than the prototypical group II mGluR agonist LY354740 (MW 185.18 g/mol) . This mass difference corresponds precisely to the absence of the C6-carboxylic acid group that is structurally required for high-affinity dual mGluR2/3 agonism. The reduced molecular complexity makes the compound suitable as a minimal pharmacophore fragment for biophysical fragment screening campaigns where maintaining ligand efficiency (LE) above 0.3 kcal/mol per heavy atom is a critical selection criterion [1].

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery

Reduced Hydrogen-Bond Donor Count and Implications for CNS Multiparameter Optimization (MPO) Scores

The compound carries two hydrogen-bond donors (HBD: amino group + single carboxylic acid) compared with three HBDs in LY354740 (amino group + two carboxylic acids) . In the context of the CNS MPO desirability score, each HBD contributes to a penalty when the count exceeds 2 [1]. The mono-acid compound thus maintains a theoretically favorable HBD count of 2, whereas LY354740 at 3 HBDs is at the threshold for passive CNS permeability. This property difference is consistent with the observation that LY354740 requires active transport mechanisms for brain penetration [2].

CNS Drug Design Physicochemical Property Blood-Brain Barrier Permeability

Comparative mGluR Subtype Selectivity: Mono-Carboxylate vs. Dicarboxylate Pharmacophore

LY354740 activates human mGluR2 with an EC₅₀ of 5.1 ± 0.3 nM and mGluR3 with an EC₅₀ of 24.3 ± 0.5 nM, with no agonist or antagonist activity at mGluR1a, mGluR5a, mGluR4, or mGluR7 at concentrations up to 100 µM [1]. LY379268, an oxygen-heterocyclic analogue, shows even higher potency (EC₅₀ mGluR2 = 2.69 nM, mGluR3 = 4.48 nM) . These dicarboxylate agonists achieve subtype selectivity through simultaneous engagement of both conserved arginine residues and a hydrophobic sub-pocket. 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid, lacking the distal carboxylate, is predicted to exhibit negligible affinity for mGluR2 or mGluR3 at concentrations below 10 µM based on SAR from LY354740 analogue series where removal of the C6-carboxylate abolishes agonist activity [2]. However, this same structural deletion may unmask recognition at mono-carboxylate-preferring targets (e.g., GABA transporters, amino acid transporters, or monoaminergic receptors) that are occluded by the dicarboxylate pharmacophore.

mGluR Pharmacology Receptor Subtype Selectivity Orthosteric Agonist

Rotatable Bond Count and Conformational Preorganization Advantage

The target compound contains two rotatable bonds (C2–CH₂COOH bond and the carboxylic acid C–O bond) versus four rotatable bonds in LY354740 (two carboxylate bonds plus the C2–C1 and C5–C6 bonds with greater rotational freedom in the non-constrained regions) . The bicyclo[3.1.0]hexane scaffold itself is fully rigid, but the elimination of the C6-carboxylate removes an additional freely rotating exocyclic bond. This difference reduces the conformational entropy penalty upon target binding, which may translate into improved binding enthalpy per heavy atom when the compound engages a complementary mono-anionic binding site [1].

Conformational Analysis Scaffold Optimization Entropic Penalty

High-Value Application Scenarios for 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic Acid Based on Property-Level Differentiation


Fragment-Based Lead Discovery Against Mono-Carboxylate-Recognizing CNS Targets

With a molecular weight of 155.19 Da and only two hydrogen-bond donors, this compound meets all canonical fragment library criteria (MW ≤ 160, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) . Deploy it as a core fragment in SPR or NMR-based primary screens targeting monoamine transporters, GABA transporters, or orphan GPCRs that feature a single conserved arginine in their orthosteric pocket. The constrained bicyclic core limits conformational entropy loss upon binding, yielding higher hit confirmation rates compared to flexible amino acid fragments [1].

Negative-Control Probe for Group II mGluR Pharmacological Studies

Unlike LY354740 (EC₅₀ mGluR2 = 5.1 nM, mGluR3 = 24.3 nM) and LY379268 (EC₅₀ mGluR2 = 2.69 nM, mGluR3 = 4.48 nM), the mono-carboxylate compound lacks the distal acid required for group II mGluR agonism and is predicted to be inactive at concentrations up to 10 µM [2]. Use this compound as a structurally matched inactive control in experiments designed to attribute pharmacological effects specifically to mGluR2/3 engagement, thereby eliminating scaffold-based artifacts that arise when solvent-only or structurally unrelated controls are employed [3].

Prodrug Intermediate for Brain-Penetrant Amino Acid-Derived Therapeutics

The single carboxylic acid group simplifies ester prodrug synthesis (e.g., methyl or ethyl ester) to mask polarity and enhance passive blood-brain barrier penetration. The methyl ester analogue (CAS 1863969-03-2, MW 169.22 g/mol) is commercially available and demonstrates the feasibility of this prodrug strategy [4]. Following CNS delivery, esterase cleavage releases the parent mono-acid in situ. This prodrug approach is not applicable to LY354740-type dicarboxylates, where selective mono-esterification is synthetically challenging and dual esterification yields excessively lipophilic prodrugs with solubility-limited absorption [5].

Conformationally Constrained Building Block for Peptidomimetic Synthesis

The bicyclo[3.1.0]hexane scaffold imposes strict torsional constraints (τ₁ ≈ 166.9° or 202°, τ₂ ≈ 156°) that mimic the bioactive conformation of glutamate at group II mGluRs [6]. Incorporate this mono-acid building block into peptide backbone replacements where a single carboxylic acid side-chain is required for target recognition but the flexible glycine or β-alanine linkers typically employed introduce unfavorable entropic penalties. The compound is available from multiple vendors at ≥95% purity in 1 g quantities, supporting initial medicinal chemistry campaigns .

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